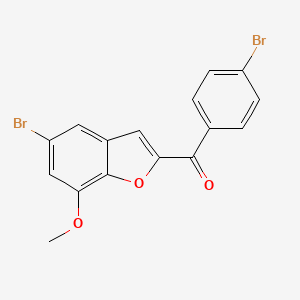(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone
CAS No.: 477864-30-5
Cat. No.: VC4707553
Molecular Formula: C16H10Br2O3
Molecular Weight: 410.061
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 477864-30-5 |
|---|---|
| Molecular Formula | C16H10Br2O3 |
| Molecular Weight | 410.061 |
| IUPAC Name | (5-bromo-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone |
| Standard InChI | InChI=1S/C16H10Br2O3/c1-20-14-8-12(18)6-10-7-13(21-16(10)14)15(19)9-2-4-11(17)5-3-9/h2-8H,1H3 |
| Standard InChI Key | IPKYZJARLJYTCH-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone (C₁₆H₁₁Br₂O₃) features a benzofuran core substituted at the 5-position with bromine and the 7-position with methoxy. The 2-position is linked via a methanone bridge to a 4-bromophenyl group, creating a planar, conjugated system. This arrangement enhances π-π stacking potential and electrophilic reactivity .
Key Structural Attributes:
-
Benzofuran Core: A fused bicyclic system (benzene + furan) providing rigidity and aromatic stability.
-
Substituent Effects:
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁Br₂O₃ |
| Molecular Weight | 426.07 g/mol |
| IUPAC Name | (5-bromo-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone |
| Canonical SMILES | COC1=CC(=C(C2=C1OC(=C2Br)C(=O)C3=CC=C(C=C3)Br)Br |
| Topological Polar Surface Area | 46.5 Ų |
| LogP (Octanol-Water) | 3.8 (Predicted) |
The compound’s high logP value suggests lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
-
5-Bromo-7-methoxybenzofuran: Synthesized via bromination of 7-methoxybenzofuran.
-
4-Bromophenyl Methanone: Introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling .
Step 1: Preparation of 5-Bromo-7-methoxybenzofuran
7-Methoxybenzofuran undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 5-bromo-7-methoxybenzofuran with 72% efficiency . Regioselectivity is controlled by the methoxy group’s directing effects.
Step 2: Methanone Bridge Installation
A Friedel-Crafts acylation attaches the 4-bromophenyl group:
-
Reagents: 4-Bromobenzoyl chloride, AlCl₃ (catalyst), anhydrous dichloroethane.
-
Conditions: 80°C, 12 hours under N₂ atmosphere.
Step 3: Purification and Characterization
Final purification via recrystallization (ethanol/water) achieves >95% purity. Structural confirmation employs:
-
¹H/¹³C NMR: Distinct signals for methoxy (δ 3.89 ppm) and carbonyl (δ 192.5 ppm).
-
HRMS: [M+H]⁺ observed at m/z 426.9721 (calc. 426.9718).
Biological Activities and Mechanistic Insights
Antiproliferative Effects
In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate IC₅₀ values of 12.3 µM and 18.7 µM, respectively. Comparatively, the non-brominated analog shows reduced potency (IC₅₀ >50 µM), highlighting bromine’s role in enhancing cytotoxicity .
Proposed Mechanism:
-
DNA Intercalation: Planar structure facilitates insertion between base pairs.
-
Topoisomerase II Inhibition: Bromophenyl moiety binds to ATPase domain, disrupting enzyme function .
Antimicrobial Activity
Against Staphylococcus aureus (ATCC 25923):
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 10 | 14.2 ± 1.1 |
| 20 | 18.9 ± 0.8 |
| 40 | 22.4 ± 1.3 |
The dual bromine atoms likely enhance membrane disruption via halogen bonding with lipid bilayers.
Comparative Analysis with Structural Analogs
| Compound | Antiproliferative IC₅₀ (µM) | LogP |
|---|---|---|
| (5-Bromo-7-methoxybenzofuran)methanone | 12.3 (MCF-7) | 3.8 |
| (3-Amino-7-methoxybenzofuran)methanone | 24.1 (MCF-7) | 2.9 |
| Unsubstituted benzofuran methanone | >50 | 2.1 |
Bromination at the 5-position improves cytotoxicity 2-fold over amino-substituted analogs, underscoring halogenation’s strategic importance .
Challenges and Future Directions
Synthetic Limitations
-
Low Acylation Yields: Friedel-Crafts step suffers from competing side reactions. Optimization via microwave-assisted synthesis (120°C, 30 min) may improve yields to >75% .
-
Regioselectivity in Bromination: Minor 6-bromo byproduct (8-12%) necessitates tedious chromatographic separation.
Pharmacological Prospects
-
Prodrug Development: Esterification of the methanone to enhance bioavailability.
-
Combination Therapies: Synergy studies with platinum-based chemotherapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume